molecular formula C22H17FN4OS B2715540 4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide CAS No. 2034616-15-2

4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2715540
CAS No.: 2034616-15-2
M. Wt: 404.46
InChI Key: HLCVGTXQSGQMOH-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes an imidazo[2,1-b]thiazole ring, a fluorophenyl group, and a pyrrole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the phenyl and fluorophenyl groups. The final step involves the formation of the pyrrole-2-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methoxybenzo[d]thiazol-2-yl)hydrazine
  • 1-(6-Fluorobenzo[d]thiazol-2-yl)hydrazine
  • 1-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine

Uniqueness

4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in similar compounds. Its imidazo[2,1-b]thiazole ring, coupled with the fluorophenyl and pyrrole carboxamide groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4OS/c23-16-7-5-14(6-8-16)15-11-19(24-12-15)21(28)25-18-4-2-1-3-17(18)20-13-27-9-10-29-22(27)26-20/h1-8,11-13,24H,9-10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCVGTXQSGQMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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